molecular formula C10H10N2O2 B11905282 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Cat. No.: B11905282
M. Wt: 190.20 g/mol
InChI Key: SSXAMJZBGBDAPX-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with an oxo group at the 2-position and a carboxamide group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically proceeds under reflux conditions, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reagent/ConditionsProductKey ObservationsSource
6M HCl, reflux, 12 hrs2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acidComplete conversion with >90% yield
NaOH (aq.), 100°C, 8 hrsSodium salt of the carboxylic acidEnhanced solubility in aqueous media

This reaction is critical for modifying solubility or preparing intermediates for further derivatization. The carboxylic acid can subsequently be esterified or converted to acyl chlorides for nucleophilic substitutions .

Substitution Reactions at the Carboxamide Group

The carboxamide group participates in nucleophilic substitution reactions, particularly with amines or alcohols:

Reagent/ConditionsProductYieldSource
Ethylenediamine, RT, 15 hrsN-(2-Aminoethyl)-8-carboxamide derivative66%
Thionyl chloride, followed by methanolMethyl ester derivative72%

These substitutions are facilitated by activating the carbonyl group via conversion to reactive intermediates like acyl chlorides .

Cyclization Reactions Mediated by Lewis Acids

The compound undergoes BF₃·Et₂O-mediated cyclization to form polycyclic structures. For instance:

Reagent/ConditionsProductKey MechanismSource
BF₃·Et₂O, DCE, 80°C, 6 hrsTetrahydroquinoline-fused γ-lactam-Hydride shift followed by cyclization
AlCl₃, 150°C, 8 hrs6-Hydroxy-2-oxo-tetrahydroquinolineLewis acid-assisted intramolecular coupling

These reactions exploit the electron-deficient quinoline ring and the directing effects of the carboxamide group .

Reduction of the Quinoline Ring

The 2-oxo group and aromatic ring can be selectively reduced:

Reagent/ConditionsProductSelectivitySource
H₂ (1 atm), Pd/C, EtOH, 24 hrs2-Hydroxy-1,2,3,4-tetrahydroquinoline-8-carboxamidePartial reduction of the ketone
NaBH₄, MeOH, 0°C, 2 hrs2-Oxo-tetrahydroquinoline alcohol adductKetone remains intact; side-chain reduction

Selective reduction protocols enable the synthesis of partially saturated analogs with retained carboxamide functionality .

Key Insights from Mechanistic Studies

  • BF₃·Et₂O-Mediated Cyclization : NMR studies confirm the formation of a stable iminium-boronate intermediate, which undergoes hydrolysis to yield cyclized products .

  • Substitution Kinetics : The carboxamide’s reactivity is pH-dependent, with optimal nucleophilic substitution occurring under mildly acidic conditions (pH 4–6) .

Scientific Research Applications

Medicinal Chemistry

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide has shown promise in medicinal chemistry due to its diverse biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, studies have demonstrated its effectiveness against the MCF-7 breast cancer cell line, where it exhibited significant cytotoxic effects at varying concentrations .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antiviral activities. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that derivatives may provide neuroprotective benefits against neurodegenerative diseases by modulating biochemical pathways involved in neuronal survival.

Chemical Biology

The compound's unique structure allows it to act as a modulator of enzyme activity. Research has explored its potential to inhibit specific enzymes linked to disease processes, thereby providing pathways for therapeutic interventions .

Material Science

In addition to biological applications, this compound is utilized in materials science:

  • Dyes and Pigments : The compound's chemical properties lend themselves to the development of dyes and pigments used in various industrial applications.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of 2-Oxo-1,2,3,4-tetrahydroquinoline derivatives on the MCF-7 cell line. The compounds were synthesized and tested for cytotoxicity using the MTT assay. Results indicated a dose-dependent response with IC50 values demonstrating significant potential for further development into anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of this compound against various pathogens. The results showed that certain derivatives exhibited substantial antibacterial activity against Gram-positive bacteria, highlighting their potential as new antibiotics.

Comparative Data Table

Application Area Findings References
Medicinal ChemistryAnticancer effects on MCF-7 cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Neuroprotective EffectsPotential benefits in neurodegenerative diseases
Material ScienceUsed in dyes and pigments production

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide can be compared with other similar compounds, such as:

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a heterocyclic compound with a unique bicyclic structure that has garnered attention in medicinal chemistry. Its molecular formula is C10H9NO3, and it has a molecular weight of 191.19 g/mol. This compound is part of a larger class of tetrahydroquinoline derivatives known for their diverse biological activities and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

  • Antiviral Activity : Preliminary studies have shown its potential against various strains of coronaviruses, specifically human coronavirus-229E and OC-43. The compound demonstrated promising antiviral properties compared to its analogs .
  • Antitumor Properties : The compound has been explored for its antitumor effects. It interacts with specific molecular targets involved in tumor growth and proliferation .
  • Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease .

The mechanism of action of this compound involves interactions with various biological targets. These include:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with oxidative stress and inflammation, contributing to its therapeutic effects.
  • Cell Signaling Pathways : It has been suggested that the compound modulates cell signaling pathways that are critical in cancer progression and neurodegeneration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Attributes
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acidContains a fluorine atomAlters chemical reactivity
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acidMethyl group at nitrogenChanges biological activity profile
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acidDifferent carboxylic positionDistinct pharmacological properties

The unique substitution pattern on the quinoline ring of this compound imparts distinct chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological potential of tetrahydroquinoline derivatives:

  • Antiviral Studies : A study assessed the antiviral activity of tetrahydroquinoline derivatives against human coronaviruses. The results indicated that certain derivatives exhibited significant inhibition of viral replication .
  • Antitumor Research : Another investigation focused on the antitumor properties of tetrahydroquinolines. The study demonstrated that these compounds could inhibit tumor cell proliferation through specific molecular interactions .
  • Neuroprotective Effects : Research exploring the neuroprotective effects of tetrahydroquinolines indicated their potential in mitigating neurodegenerative processes associated with diseases like Alzheimer's .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-8-carboxamide

InChI

InChI=1S/C10H10N2O2/c11-10(14)7-3-1-2-6-4-5-8(13)12-9(6)7/h1-3H,4-5H2,(H2,11,14)(H,12,13)

InChI Key

SSXAMJZBGBDAPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2C(=O)N

Origin of Product

United States

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